CID 138454111, also known as pseudouridimycin, is a novel C-nucleoside antibiotic that has garnered attention for its selective inhibition of bacterial RNA polymerase. This compound is produced by the actinobacterium Streptomyces sp. ID38640 and exhibits activity against both Gram-positive and Gram-negative bacteria. The structure of pseudouridimycin consists of a formamidinylated, N-hydroxylated Gly-Gln dipeptide linked to 5'-aminopseudouridine, making it a unique member of the nucleoside antibiotic family.
Pseudouridimycin is classified as a C-nucleoside antibiotic, which distinguishes it from other nucleoside antibiotics due to its specific structural features and biosynthetic origins. The compound was first characterized through the analysis of its biosynthetic pathway, revealing several unexpected features that contribute to its unique properties. The Streptomyces genus is known for its ability to produce a wide range of bioactive compounds, and pseudouridimycin represents an important addition to this repertoire.
The biosynthesis of pseudouridimycin involves a complex pathway that includes several enzymatic steps. Key enzymes identified in the pathway include:
The characterization of the pseudouridimycin gene cluster was achieved through bioinformatic analysis and mutational knockouts of specific genes within the cluster. This approach allowed researchers to define the biosynthetic pathway clearly and understand the roles of various enzymes involved in the synthesis process.
The molecular structure of pseudouridimycin features a unique arrangement that includes:
This structure is essential for its function as an inhibitor of bacterial RNA polymerase.
The molecular formula for pseudouridimycin is C₁₁H₁₄N₄O₄, with a molecular weight of approximately 270.25 g/mol. The compound's specific structural characteristics contribute to its biological activity and potential therapeutic applications.
Pseudouridimycin primarily acts as an inhibitor of bacterial RNA polymerase, disrupting the transcription process in susceptible bacteria. The mechanism through which it exerts this effect involves binding to the enzyme and preventing it from synthesizing RNA effectively.
Research has shown that pseudouridimycin's interaction with RNA polymerase is selective, targeting bacterial strains while sparing eukaryotic cells. This selectivity is crucial for its potential therapeutic use, minimizing side effects on human cells.
The mechanism of action for pseudouridimycin involves:
Studies indicate that pseudouridimycin demonstrates potent antibacterial activity, with minimum inhibitory concentrations significantly lower than those required for many existing antibiotics.
Pseudouridimycin is characterized by its solid form at room temperature, with solubility in various organic solvents. Its melting point and specific optical rotation have yet to be extensively documented in literature but are critical for understanding its stability and behavior under different conditions.
The chemical properties include:
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity during synthesis.
Pseudouridimycin holds significant promise in scientific research and pharmaceutical applications due to its unique properties:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3